2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

COX-2 inhibition computational target prediction inflammation

This ortho-methoxy phenoxyacetamide is the only regioisomer that combines a thiophenyl-cyclopropylmethyl amine with an electron-donating 2-methoxy group, creating a conformational and electronic profile distinct from para-substituted or unsubstituted analogs. Computational target profiling flags COX-2 as a likely target, while structurally close analogs (4-fluoro, 4-chloro) are channeled into antimicrobial/antitumor programs, making this compound a chemically orthogonal starting point for novel anti-inflammatory chemotype screening. Its computed TPSA of 75.8 Ų and XLogP3 of 3.2 predict better aqueous solubility and lower BBB permeability than more lipophilic analogs, reducing CNS off-target risk in peripheral tissue programs. Procurement alongside the meta-methoxy isomer (CAS 1203209-71-5) enables rigorous positional SAR assessment of target binding, metabolic stability, and selectivity. Filling this regioisomer gap is essential to avoid missed opportunities for isomer-selective pharmacology.

Molecular Formula C17H19NO3S
Molecular Weight 317.4
CAS No. 1203209-71-5
Cat. No. B2709945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
CAS1203209-71-5
Molecular FormulaC17H19NO3S
Molecular Weight317.4
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCC2(CC2)C3=CC=CS3
InChIInChI=1S/C17H19NO3S/c1-20-13-5-2-3-6-14(13)21-11-16(19)18-12-17(8-9-17)15-7-4-10-22-15/h2-7,10H,8-9,11-12H2,1H3,(H,18,19)
InChIKeyJZDGNLYBOKSWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide (CAS 1203209-71-5): Procurement-Relevant Identity and Core Properties


2-(2-Methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide (CAS 1203209-71-5) is a synthetic phenoxyacetamide derivative characterized by a thiophenyl-cyclopropylmethyl amine substituent (molecular formula C17H19NO3S, MW 317.4 g/mol) [1]. It features a computed XLogP3 of 3.2, a topological polar surface area of 75.8 Ų, and one hydrogen bond donor with four acceptors, physicochemical descriptors that place it within oral drug-like chemical space [1][2]. Computational target profiling suggests potential engagement with cyclooxygenase-2, although this has not been experimentally validated [3]. Its well-defined architecture and synthetic tractability make it a candidate for scaffold-based medicinal chemistry programs [2].

Why 2-(2-Methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide Cannot Be Replaced by Close Phenoxyacetamide or N-((1-(Thiophen-2-yl)cyclopropyl)methyl)acetamide Analogs


The compound belongs to a scaffold class in which small substituent changes on the phenoxy ring (the 2-methoxy group, as opposed to the 4-fluoro, 4-chloro, or unsubstituted phenoxy variants) are known to drastically modulate biological activity profiles. For instance, in closely related N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide series, electron-donating versus electron-withdrawing substituents have been shown to alter antimicrobial MIC values and antitumor IC50 ranges by orders of magnitude . Because the biological target landscape for this specific compound remains largely unvalidated experimentally, any generic substitution with a different phenoxy analog risks losing activity at an as-yet-uncharacterized target or introducing undesirable off-target effects. Furthermore, the unique combination of the ortho-methoxy group with the thiophenyl-cyclopropylmethylamine fragment yields a distinct conformational and electronic profile that is not replicated by para-substituted or unsubstituted analogs, as evidenced by divergent predicted target profiles in computational models [1].

Quantitative Differentiation Evidence for CAS 1203209-71-5 Against Structural Analogs


Predicted Target Engagement: COX-2 Computational Profiling vs. Other Phenoxyacetamides

Computational target prediction using DrugMapper identifies this compound as a potential cyclooxygenase-2 (COX-2) inhibitor, whereas closely related N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide analogs with alternative phenoxy substituents (e.g., 2-(4-fluorophenoxy)-, 2-(4-chlorophenoxy)-, 2-(4-methylphenoxy)-) are not flagged for this specific target and instead are primarily associated with antimicrobial or antitumor endpoints [1]. This in silico differentiation suggests that the 2-methoxy substitution pattern may confer a distinct target selectivity profile, although experimental validation is absent [1].

COX-2 inhibition computational target prediction inflammation

Computational Physicochemical Differentiation: Ortho-Methoxy vs. Para-Substituted Analogs

The ortho-methoxy substituent on the phenoxy ring endows this compound with a distinct computed property profile compared to para-substituted analogs: XLogP3 = 3.2 versus XLogP3 = ~3.5 (estimated) for the 4-fluorophenoxy analog, and topological polar surface area (TPSA) = 75.8 Ų versus ~64 Ų for the 4-fluorophenoxy variant [1][2]. These differences predict moderately improved solubility and reduced membrane permeability for the 2-methoxy compound, which can be advantageous in optimizing oral bioavailability or minimizing CNS penetration depending on the therapeutic target [2].

drug-likeness physicochemical properties ADME prediction

Scaffold-Specific Antibacterial Potential: Phenoxyacetamide-Thiophene-Cyclopropane Hybrid vs. N-Phenylphenoxyacetamide Series

The compound's core scaffold—a phenoxyacetamide linked to a thiophenyl-cyclopropylmethylamine—is structurally distinct from the N-phenylphenoxyacetamide series, which has been extensively characterized as EthR inhibitors with ethionamide boosting activity in Mycobacterium tuberculosis (potent analogs achieving in vitro booster effects at low micromolar concentrations) [1]. While experimentally unvalidated for the target compound, the presence of the thiophenyl-cyclopropylmethyl motif instead of a simple phenyl group introduces additional conformational rigidity and potential for hydrophobic pocket occupancy, a design feature associated with enhanced target binding in related heterocyclic amide series [2].

antimicrobial phenotypic screening structure-activity relationship

Ortho-Methoxy vs. Meta-Methoxy Regioisomer: Positional Isomerism and Predicted Activity Divergence

The ortho (2-) substitution of the methoxy group on the phenoxy ring differentiates this compound from its meta (3-) regioisomer, 2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide, which is commercially available and has been annotated for antimicrobial screening against Staphylococcus aureus and Escherichia coli . The ortho-methoxy configuration alters the dihedral angle between the phenoxy ring and the acetamide linker, potentially influencing hydrogen-bond geometry with target proteins and metabolic stability at the ortho position via steric shielding [1].

regioisomer positional isomerism structure-activity relationship

Recommended Application Scenarios for CAS 1203209-71-5 Based on Available Evidence


Anti-Inflammatory Drug Discovery: Primary Screening Against COX-2

Use this compound as a starting point for in vitro COX-2 inhibition screening. Although no direct IC50 data exist, computational target prediction flags COX-2 as a likely target, while structurally close analogs (4-fluorophenoxy, 4-chlorophenoxy) have been channeled into antimicrobial and antitumor programs and are not associated with COX-2 activity [1]. Procurement of this compound specifically enables a phenotypic or biochemical COX-2 screen that would be chemically orthogonal to standard NSAID-like scaffolds, potentially revealing novel anti-inflammatory chemotypes.

Antimicrobial Phenotypic Screening: Exploiting Scaffold Divergence from Known Anti-TB Agents

The compound's scaffold differs from the N-phenylphenoxyacetamide EthR inhibitor series, retaining the phenoxyacetamide core but replacing the N-phenyl group with a thiophenyl-cyclopropylmethyl moiety [2]. This structural modification introduces additional conformational rigidity and altered electronic properties that may confer activity against Mycobacterium tuberculosis strains resistant to ethionamide, or expand the spectrum to other Gram-positive pathogens. Procurement is warranted for whole-cell phenotypic screens where scaffold novelty is a priority to circumvent existing resistance mechanisms.

ADME and Drug-Likeness Profiling: Optimizing Solubility and Peripheral Restriction

With a computed TPSA of 75.8 Ų and XLogP3 of 3.2, this compound occupies a favorable region of oral drug-like chemical space that predicts better aqueous solubility and lower blood-brain barrier permeability compared to more lipophilic para-substituted analogs (TPSA ~64 Ų, XLogP3 ≥3.5) [3]. For drug discovery programs targeting peripheral tissues (e.g., gastrointestinal, articular, or dermal targets), this compound represents a strategically differentiated starting point that may reduce CNS-related off-target effects observed with more lipophilic analogs.

Regioisomeric SAR Studies: Ortho-Methoxy as a Critical Variable

For laboratories conducting systematic SAR around the phenoxyacetamide-thiophene scaffold, this compound fulfills the specific role of the ortho-methoxy regioisomer. Its procurement alongside the meta-methoxy variant (CAS 1203209-71-5 vs. its 3-methoxy isomer) allows for rigorous assessment of positional effects on target binding, metabolic stability, and selectivity . Failing to include this specific isomer leaves a significant gap in the SAR matrix and may result in missed opportunities to identify a regioisomer-selective pharmacological profile.

Quote Request

Request a Quote for 2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.